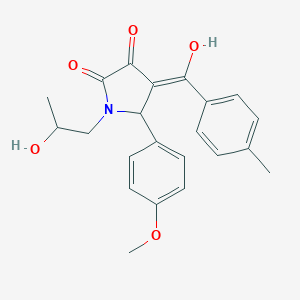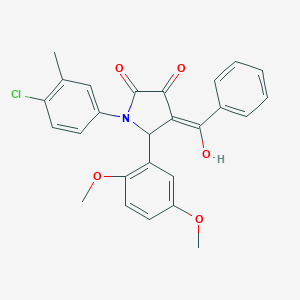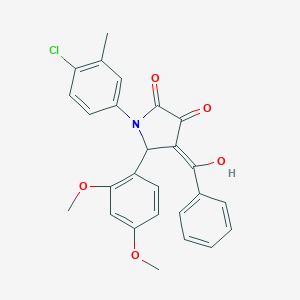
5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CDDO-Im, is a synthetic triterpenoid compound that has shown promising results in various scientific research studies. This compound has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. This activation leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), which helps to protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the promotion of apoptosis in cancer cells, and the induction of autophagy. It has also been shown to have neuroprotective effects, as well as the potential to improve metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to activate the Nrf2 pathway, which can help to protect cells from oxidative stress and inflammation. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Additionally, the development of more potent and selective analogs of 5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chloroaniline to yield the desired product, which is then subjected to a series of reactions to produce 5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C19H16ClNO5 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
(4Z)-5-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16ClNO5/c1-25-13-8-5-11(9-14(13)26-2)17(22)15-16(21-19(24)18(15)23)10-3-6-12(20)7-4-10/h3-9,16,22H,1-2H3,(H,21,24)/b17-15- |
Clé InChI |
KCPZBGDLOBPJPH-ICFOKQHNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=CC=C(C=C3)Cl)/O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)Cl)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)


![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)

![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)



